2-(4-Boc-piperazinyl)-2-(3-trifluoromethyl-phenyl)acetic acid

CAS No.: 885274-26-0

Cat. No.: VC1995961

Molecular Formula: C18H23F3N2O4

Molecular Weight: 388.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885274-26-0 |

|---|---|

| Molecular Formula | C18H23F3N2O4 |

| Molecular Weight | 388.4 g/mol |

| IUPAC Name | 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]acetic acid |

| Standard InChI | InChI=1S/C18H23F3N2O4/c1-17(2,3)27-16(26)23-9-7-22(8-10-23)14(15(24)25)12-5-4-6-13(11-12)18(19,20)21/h4-6,11,14H,7-10H2,1-3H3,(H,24,25) |

| Standard InChI Key | VDAYHHAPFFLENF-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)C(F)(F)F)C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)C(F)(F)F)C(=O)O |

Introduction

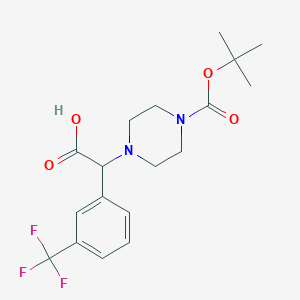

Chemical Identity and Structure

2-(4-Boc-piperazinyl)-2-(3-trifluoromethyl-phenyl)acetic acid is identified by the CAS number 885274-26-0 and possesses a molecular formula of C18H23F3N2O4 . The compound has a molecular weight of 388.4 g/mol . Its IUPAC name is 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]acetic acid .

The structure consists of several key components:

-

A piperazine ring with the N4 position protected by a Boc group

-

A 3-trifluoromethylphenyl substituent

-

An acetic acid moiety

The compound's Standard InChI is InChI=1S/C18H23F3N2O4/c1-17(2,3)27-16(26)23-9-7-22(8-10-23)14(15(24)25)12-5-4-6-13(11-12)18(19,20)21 .

Physical and Chemical Properties

The physical and chemical properties of 2-(4-Boc-piperazinyl)-2-(3-trifluoromethyl-phenyl)acetic acid are summarized in Table 1.

Table 1: Physical and Chemical Properties of 2-(4-Boc-piperazinyl)-2-(3-trifluoromethyl-phenyl)acetic acid

Structural Features and Importance

The compound's unique structural features contribute significantly to its pharmaceutical potential. The piperazine core is a privileged structure in medicinal chemistry, present in many drugs and bioactive compounds . The Boc protecting group at the N4 position provides stability during synthetic manipulations and can be selectively removed under acidic conditions to expose the nitrogen for further functionalization .

The 3-trifluoromethylphenyl group introduces lipophilicity and metabolic stability, attributes often sought in drug design. The trifluoromethyl substituent enhances the compound's ability to cross biological membranes and can improve binding affinity to target receptors . The acetic acid functionality provides a point for hydrogen bonding interactions and can be readily modified to create esters, amides, or other derivatives .

Applications in Research and Development

2-(4-Boc-piperazinyl)-2-(3-trifluoromethyl-phenyl)acetic acid has numerous applications in various scientific fields, with particular emphasis on pharmaceutical development.

Pharmaceutical Development

This compound serves as a key intermediate in the synthesis of novel pharmaceuticals, particularly in developing drugs targeting neurological disorders . Its piperazine structure enhances bioactivity, making it a valuable scaffold for drug development . The presence of the Boc protecting group allows for selective deprotection and further functionalization, enabling the creation of diverse drug candidates .

Medicinal Chemistry

In medicinal chemistry, 2-(4-Boc-piperazinyl)-2-(3-trifluoromethyl-phenyl)acetic acid is employed in the design of new therapeutic agents. It offers researchers a versatile scaffold for modifying and optimizing drug candidates, especially in the field of anti-depressants and anxiolytics . The compound's structure allows for systematic modifications to improve properties such as potency, selectivity, and pharmacokinetics.

Biochemical Research

The compound is used in studies investigating receptor interactions and enzyme activities, providing insights into biological mechanisms and potential therapeutic targets . Its well-defined structure makes it useful for probing structure-activity relationships in biological systems.

Material Science

Its unique chemical properties allow 2-(4-Boc-piperazinyl)-2-(3-trifluoromethyl-phenyl)acetic acid to be incorporated into polymers and coatings, enhancing material performance in various applications, including drug delivery systems . The trifluoromethyl group can impart specific properties to materials, such as hydrophobicity and resistance to degradation.

Comparison with Structural Analogues

2-(4-Boc-piperazinyl)-2-(3-trifluoromethyl-phenyl)acetic acid belongs to a family of related compounds that differ in the position of the trifluoromethyl group or the nature of the substituents on the phenyl ring.

Comparison with Para-Substituted Analogue

A closely related compound is 2-(4-Boc-piperazinyl)-2-(4-trifluoromethylphenyl)acetic acid (CAS: 885274-28-2), which differs only in the position of the trifluoromethyl group on the phenyl ring (para instead of meta) . Both compounds share the same molecular formula (C18H23F3N2O4) and molecular weight (388.4 g/mol).

Table 2: Comparison of Meta and Para Trifluoromethyl Analogues

| Property | 2-(4-Boc-piperazinyl)-2-(3-trifluoromethyl-phenyl)acetic acid | 2-(4-Boc-piperazinyl)-2-(4-trifluoromethylphenyl)acetic acid |

|---|---|---|

| CAS Number | 885274-26-0 | 885274-28-2 |

| Position of CF3 | Meta (3-position) | Para (4-position) |

| Molecular Formula | C18H23F3N2O4 | C18H23F3N2O4 |

| Molecular Weight | 388.4 g/mol | 388.4 g/mol |

| InChIKey | Not fully specified in sources | NQRDPCITYZSTPP-UHFFFAOYSA-N |

The positional isomerism of these compounds can significantly affect their biological activities and applications in medicinal chemistry due to different electronic and steric effects .

Related Compounds with Different Substituents

Other related compounds include those where the trifluoromethyl group is replaced by other substituents such as chlorine, as in 2-(4-Boc-piperazinyl)-2-(3-chlorophenyl)acetic acid. These variants allow for systematic exploration of structure-activity relationships in biological systems.

Research on similar compounds has shown that the nature and position of substituents on the phenyl ring can dramatically influence binding affinity to biological targets and pharmacokinetic properties .

Analytical Identification Methods

Several analytical techniques are commonly employed for the identification and characterization of 2-(4-Boc-piperazinyl)-2-(3-trifluoromethyl-phenyl)acetic acid:

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation, with 1H, 13C, and 19F NMR providing comprehensive structural information . The trifluoromethyl group gives a characteristic signal in 19F NMR, while the piperazine ring and phenyl group show distinctive patterns in 1H and 13C NMR.

Mass Spectrometry (MS) is used to confirm the molecular weight and fragmentation pattern, which is particularly useful for identification and purity assessment.

Chromatography

High-Performance Liquid Chromatography (HPLC) is commonly used to assess the purity of the compound and to separate it from impurities or related compounds. Various detection methods, including UV and mass spectrometry, can be coupled with HPLC for enhanced sensitivity and specificity.

Research Applications in Drug Discovery

2-(4-Boc-piperazinyl)-2-(3-trifluoromethyl-phenyl)acetic acid has been utilized in various research contexts, particularly in the development of novel pharmaceutical agents.

As a Building Block in Drug Design

The compound serves as a valuable building block in the design of new drugs, particularly those targeting neurological disorders . Its well-defined structure, combined with the presence of multiple functional groups, allows for systematic modifications to optimize drug properties.

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies involving related compounds have been conducted to understand how structural modifications affect biological activity . For instance, research on 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamides, which share structural similarities with our target compound, has revealed submicromolar inhibition of bacterial phosphopantetheinyl transferase .

Similar piperazine derivatives have been investigated for their potential as medication candidates, with careful exploration of how changes to substituents affect efficacy and selectivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume